[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with an amino-phenyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Substitution with Amino-Phenyl Group:
Formation of Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness: : The tert-butyl ester moiety in [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different ester groups.
Properties
Molecular Formula |
C15H23N3O2 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-8-18(10-12)13-6-4-5-11(16)9-13/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,17,19) |
InChI Key |
QPHMOMKQDUWXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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